8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one

Physicochemical profiling CNS drug design Building block selection

8‑Methanesulfonyl‑8‑azabicyclo[3.2.1]octan‑3‑one (C₈H₁₃NO₃S, MW 203.26) is an N‑sulfonyl‑substituted nortropinone derivative within the 8‑azabicyclo[3.2.1]octane class [REFS‑1]. It is commercially supplied as a research‑grade building block (≥98 % purity) [REFS‑2] and is cited in at least one patent, indicating its role in proprietary chemical invention [REFS‑3].

Molecular Formula C8H13NO3S
Molecular Weight 203.26
CAS No. 1412433-64-7
Cat. No. B2896173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one
CAS1412433-64-7
Molecular FormulaC8H13NO3S
Molecular Weight203.26
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(=O)C2
InChIInChI=1S/C8H13NO3S/c1-13(11,12)9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3
InChIKeyNIHTWNYVIFCTAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one (CAS 1412433‑64‑7): A Key N‑Sulfonyl Nortropinone Building Block


8‑Methanesulfonyl‑8‑azabicyclo[3.2.1]octan‑3‑one (C₈H₁₃NO₃S, MW 203.26) is an N‑sulfonyl‑substituted nortropinone derivative within the 8‑azabicyclo[3.2.1]octane class [REFS‑1]. It is commercially supplied as a research‑grade building block (≥98 % purity) [REFS‑2] and is cited in at least one patent, indicating its role in proprietary chemical invention [REFS‑3]. Unlike simple N‑alkyl tropinones, the methanesulfonyl group imparts distinct electronic and steric properties that dictate both reactivity and downstream biological profile in medicinal chemistry programs.

Why 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one Cannot Be Replaced by Common N‑Alkyl or Unsubstituted Analogs


The N‑substituent on the 8‑azabicyclo[3.2.1]octan‑3‑one scaffold is the primary driver of physicochemical and pharmacological differentiation. Replacing the methanesulfonyl group with a smaller N‑methyl (tropinone) or N‑H (nortropinone) group lowers molecular weight, reduces topological polar surface area (TPSA) by >40 Ų, and shifts logP by >1.5 units [REFS‑1]. Conversely, installing bulkier sulfonyl groups (e.g., cyclopropanesulfonyl or butanesulfonyl) inflates molecular weight, logP, and rotatable bond count, potentially eroding solubility and CNS penetration [REFS‑2]. Critically, the 8‑sulfonyl‑8‑azabicyclo[3.2.1]octane scaffold has been validated as a potent pharmacophore for 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) inhibition, an activity that is absent or weak in the corresponding N‑alkyl derivatives [REFS‑3]. Substituting one N‑substituent for another therefore does not merely adjust a physical property; it can completely abolish target engagement.

Quantitative Differentiation Evidence for 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one Against Its Closest Analogs


Optimized Polarity‑Permeability Balance Compared to N‑Methyl and N‑H Nortropinones

8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one (target) occupies a distinct physicochemical space relative to its N‑methyl (tropinone) and N‑H (nortropinone) counterparts. The target exhibits a molecular weight of 203.26 Da, a topological polar surface area (TPSA) of 62.5 Ų, and a computed logP of 1.88 [REFS‑1]. In contrast, tropinone (C₈H₁₃NO, MW 139.19) has a TPSA of 20.3 Ų and logP ≈0.3‑0.8 [REFS‑2], while nortropinone (C₇H₁₁NO, MW 125.17) has a TPSA of 29.1 Ų [REFS‑3]. The target's higher TPSA increases hydrogen‑bonding capacity, while its elevated logP facilitates passive membrane diffusion—a combination that is often desirable for CNS‑exposed agents.

Physicochemical profiling CNS drug design Building block selection

Validated Pharmacophoric Scaffold for 11β‑HSD1 Inhibition, Absent in N‑Alkyl Series

The 8‑sulfonyl‑8‑azabicyclo[3.2.1]octane scaffold, of which the target is the simplest member, has been established as a potent 11β‑HSD1 inhibitor class. In the seminal SAR study by Shah et al., the 8‑(4‑tert‑butylphenylsulfonyl) analog (compound 24) served as the entry point for C3‑functionalization, yielding derivatives with human IC₅₀ values <50 nM and mouse IC₅₀ values <10 nM, and in vivo efficacy in a mouse cortisone challenge assay (e.g., 24 % inhibition at 30 mpk for compound 30) [REFS‑1]. In contrast, the corresponding N‑methyl‑2,5‑diazabicyclo[2.2.1]heptane series (Table 1 in the same study) required extensive optimization to reach comparable potency, and unsubstituted 8‑azabicyclo[3.2.1]octane analogs were not reported as active [REFS‑1]. The methanesulfonyl analog maintains the sulfonamide pharmacophore while offering the smallest possible steric footprint, allowing maximum latitude for C3‑diversification.

11β-HSD1 inhibition Metabolic syndrome Azabicyclic sulfonamides

Superior Ligand Efficiency and Drug‑Likeness Over Bulky N‑Sulfonyl Analogs

When compared to the 8‑(cyclopropanesulfonyl) and 8‑(butane‑1‑sulfonyl) analogs, the target compound offers a more favorable ligand‑efficiency profile. The target's molecular weight is 203.26 Da with a computed logP of 1.88 [REFS‑1]. The cyclopropanesulfonyl analog (C₁₀H₁₅NO₃S) has a MW of 229.30 Da [REFS‑2], and the butanesulfonyl analog (C₁₁H₁₉NO₃S) has a MW of 245.34 Da with two additional rotatable bonds [REFS‑3], which would increase logP by an estimated 0.5–1.0 units. The lower MW and logP of the target keep it well within Lipinski and CNS‑MPO guidelines, while larger sulfonyl groups risk violating Rule‑of‑5 thresholds and reducing aqueous solubility.

Ligand efficiency Drug-likeness Sulfonamide SAR

Documented Patent Association Confirms Proprietary Utility

According to PubChemLite, 8‑methanesulfonyl‑8‑azabicyclo[3.2.1]octan‑3‑one is explicitly cited in one patent [REFS‑1]. While many 8‑azabicyclo[3.2.1]octane derivatives appear generically in patent claims, the targeted inclusion of this specific methanesulfonyl derivative in an issued patent filing indicates its role as a key intermediate or comparator in a proprietary invention. This contrasts with the N‑methyl (tropinone) and N‑H (nortropinone) scaffolds, which are widely distributed generic starting materials without individual patent protection for the scaffold itself.

Patent landscape IP positioning Chemical sourcing

Preferred Application Scenarios for 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one


C3‑Diversification in 11β‑HSD1 Inhibitor Lead Optimization

When medicinal chemistry teams require a validated 8‑sulfonyl‑8‑azabicyclo[3.2.1]octane core for systematic C3‑ketone diversification (reductive amination, Grignard addition, oxime formation), the methanesulfonyl analog provides the minimal pharmacophore with maximum room for substitution. The scaffold has delivered compounds with hIC₅₀ <50 nM in 11β‑HSD1 microsomal assays and in vivo target engagement in mouse models [REFS‑1].

Balancing CNS Permeability and Solubility in Early‑Stage Hit‑to‑Lead Programs

With a TPSA of ~62.5 Ų and logP of ~1.88, this compound occupies a favorable CNS‑MPO space compared to both the excessively lipophilic butanesulfonyl analog (MW 245.34, estimated higher logP) and the overly polar N‑H analog (TPSA 29.1 Ų, but likely poor passive permeability due to basic amine) [REFS‑1]. It is therefore a rational choice when parallel optimization of permeability and solubility is required.

Procurement of a Patent‑Linked Synthetic Intermediate for IP‑Sensitive Projects

Because the compound appears in at least one patent [REFS‑1], sourcing this specific CAS number supports freedom‑to‑operate analysis and enables verification of patent‑exemplified synthetic routes. It is preferable to generic tropinone when the project requires alignment with a specific IP position in the azabicyclic sulfonamide field.

Use as a Minimalist Sulfonamide Reference Standard in Physicochemical Profiling

The methanesulfonyl derivative, as the lowest‑molecular‑weight sulfonamide in the 8‑azabicyclo[3.2.1]octan‑3‑one series, serves as an ideal reference standard for calibrating chromatographic retention times (logD determination), TPSA calculations, and hydrogen‑bonding capacity in comparative physicochemical panels against larger N‑sulfonyl analogs [REFS‑1].

Quote Request

Request a Quote for 8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.